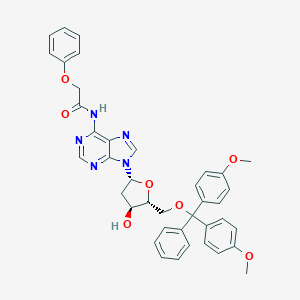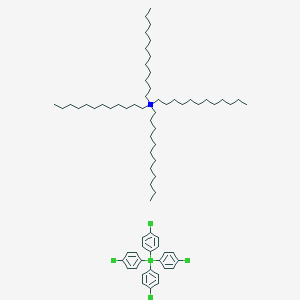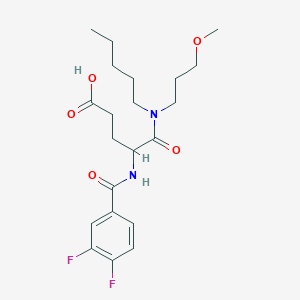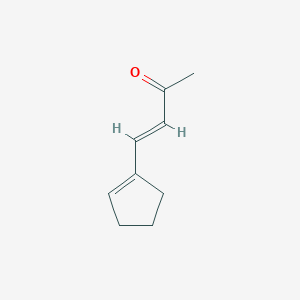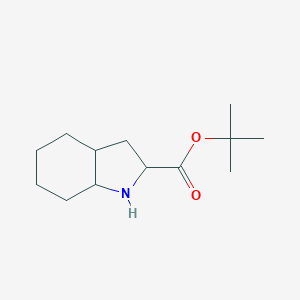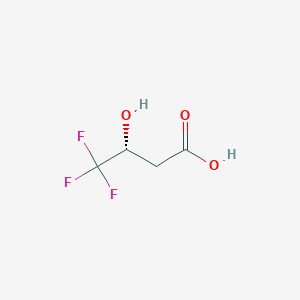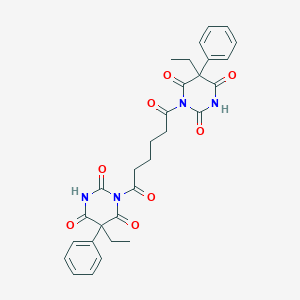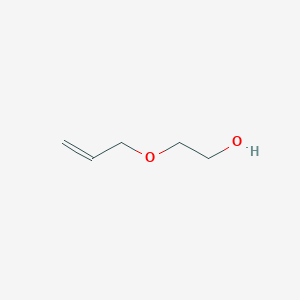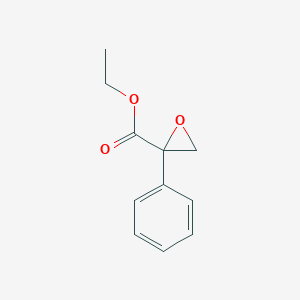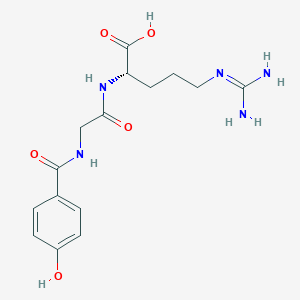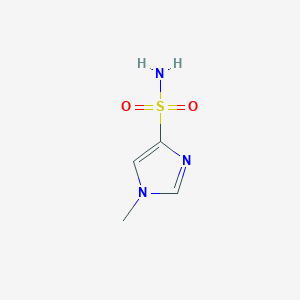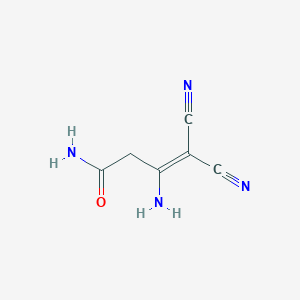
3-Amino-4,4-dicyanobut-3-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4,4-dicyanobut-3-enamide (ADCA) is a chemical compound that belongs to the family of enamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The exact mechanism of action of 3-Amino-4,4-dicyanobut-3-enamide is not fully understood. However, it is believed that 3-Amino-4,4-dicyanobut-3-enamide exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 3-Amino-4,4-dicyanobut-3-enamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
生化学的および生理学的効果
3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-Amino-4,4-dicyanobut-3-enamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that 3-Amino-4,4-dicyanobut-3-enamide can reduce tumor growth in animal models and improve survival rates.
実験室実験の利点と制限
One of the main advantages of 3-Amino-4,4-dicyanobut-3-enamide is its relatively simple synthesis method and high yield. Additionally, 3-Amino-4,4-dicyanobut-3-enamide exhibits a broad range of biological activities, making it a versatile compound for various applications. However, 3-Amino-4,4-dicyanobut-3-enamide also has some limitations for lab experiments. For example, 3-Amino-4,4-dicyanobut-3-enamide is relatively unstable and can decompose over time, making it difficult to store and handle. Additionally, 3-Amino-4,4-dicyanobut-3-enamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-Amino-4,4-dicyanobut-3-enamide. One potential direction is the development of novel 3-Amino-4,4-dicyanobut-3-enamide derivatives with improved biological activities and stability. Another direction is the investigation of the mechanisms underlying 3-Amino-4,4-dicyanobut-3-enamide's biological activities, which could lead to the identification of new drug targets. Additionally, 3-Amino-4,4-dicyanobut-3-enamide could be used as a starting material for the synthesis of new materials and polymers with unique properties. Overall, the study of 3-Amino-4,4-dicyanobut-3-enamide has the potential to lead to significant advancements in various fields, including medicine, materials science, and organic synthesis.
合成法
3-Amino-4,4-dicyanobut-3-enamide can be synthesized through a multi-step process using readily available starting materials. The first step involves the condensation of malononitrile with ethyl acetoacetate to form a beta-keto nitrile intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is treated with acetic anhydride to obtain 3-Amino-4,4-dicyanobut-3-enamide. The overall yield of this synthesis method is around 60%.
科学的研究の応用
3-Amino-4,4-dicyanobut-3-enamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 3-Amino-4,4-dicyanobut-3-enamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3-Amino-4,4-dicyanobut-3-enamide has been used as a reagent for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
3-amino-4,4-dicyanobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-2-4(3-8)5(9)1-6(10)11/h1,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJJZCCAPOERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C#N)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4-dicyanobut-3-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

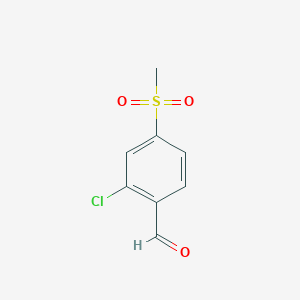
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

